[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde
Overview
Description
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid.
Reduction: Formation of [1,2,4]Triazolo[1,5-A]pyridine-8-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde involves its interaction with specific molecular targets such as kinases and phosphodiesterases. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-A]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]Triazolo[1,5-C]pyridine: Shares the triazole-pyridine fusion but differs in the position of the nitrogen atoms.
Uniqueness
[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCUWKXNQUGVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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